Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)-
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Overview
Description
Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- is a fluorinated organic compound with the molecular formula C₂(C₆F₅)₄. This compound is characterized by the presence of four pentafluorophenyl groups attached to an ethane backbone. The extensive fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- typically involves the reaction of pentafluorophenyl derivatives with ethane precursors under specific conditions. One common method involves the use of phenols and glyoxal in the presence of an acid catalyst. The reaction is carried out in a solvent such as tetrahydrofuran or acetonitrile, which facilitates the extraction of the desired product .
Industrial Production Methods
Industrial production of Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing pentafluorophenyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mechanism of Action
The mechanism by which Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- exerts its effects involves interactions with molecular targets and pathways. The electron-withdrawing nature of the pentafluorophenyl groups influences the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Ethane, 1,1,2,2-tetrafluoro-: Another fluorinated ethane derivative with different properties and applications.
1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane: A compound with hydroxyphenyl groups instead of pentafluorophenyl groups, leading to different reactivity and applications.
Uniqueness
Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- is unique due to the presence of four pentafluorophenyl groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high chemical resistance and thermal stability .
Properties
CAS No. |
5736-50-5 |
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Molecular Formula |
C26H2F20 |
Molecular Weight |
694.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[1,2,2-tris(2,3,4,5,6-pentafluorophenyl)ethyl]benzene |
InChI |
InChI=1S/C26H2F20/c27-7-3(8(28)16(36)23(43)15(7)35)1(4-9(29)17(37)24(44)18(38)10(4)30)2(5-11(31)19(39)25(45)20(40)12(5)32)6-13(33)21(41)26(46)22(42)14(6)34/h1-2H |
InChI Key |
ODIYMEPAUMIXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C2=C(C(=C(C(=C2F)F)F)F)F)C(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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